![molecular formula C18H14ClNO4 B564618 O-Desmethyl Indomethacin-d4 CAS No. 1189916-55-9](/img/structure/B564618.png)
O-Desmethyl Indomethacin-d4
Overview
Description
O-Desmethyl Indomethacin-d4 is the deuterium labeled O-Desmethyl Indomethacin . It’s a metabolite of Indomethacin . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of O-Desmethyl Indomethacin-d4 is C18H10D4ClNO4 . The exact mass is 347.08600 .Physical And Chemical Properties Analysis
The physical and chemical properties of O-Desmethyl Indomethacin-d4 include a molecular weight of 347.78600 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Anti-Inflammatory Research
O-Desmethyl Indomethacin-d4 (DMI-d4) is a metabolite of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). DMI-d4 is used in research to understand the pharmacokinetics and metabolism of Indomethacin. It helps in studying the drug’s efficacy and the reduction of its adverse effects, such as gastrointestinal ulceration and renal toxicity .
Bioconjugation Strategies
Researchers use DMI-d4 to explore bioconjugation strategies with lipids to create novel formulations of Indomethacin. These strategies aim to enhance the drug’s therapeutic benefits while minimizing its side effects. The conjugation of DMI-d4 with lipids can lead to the development of prodrugs, drug-phospholipid conjugates, and nanoparticles for targeted delivery .
Drug Delivery Systems
DMI-d4 serves as a model compound in the design of lipid-based drug delivery systems such as liposomes. These systems can potentially improve the solubility and stability of Indomethacin, providing a controlled release mechanism that could reduce the frequency of dosing and improve patient compliance .
Pharmacological Efficacy Studies
The metabolite is crucial for evaluating the pharmacological efficacy of Indomethacin’s lipid formulations. By comparing the effects of DMI-d4 with the parent compound, researchers can assess the impact of these formulations on the drug’s anti-inflammatory, analgesic, and antipyretic properties .
Toxicology and Safety Profiling
DMI-d4 is instrumental in toxicological studies to determine the safety profile of new Indomethacin formulations. It helps in identifying any potential toxic metabolites and assessing the risk of adverse reactions in patients .
Mechanistic Studies of NSAIDs
As a metabolite of a well-known NSAID, DMI-d4 is used in mechanistic studies to understand the action of NSAIDs on cyclooxygenase (COX) enzymes. These studies contribute to the development of safer and more effective anti-inflammatory medications .
Future Directions
Mechanism of Action
- COX enzymes catalyze the conversion of arachidonic acid (AA) into prostaglandins (PGs) and thromboxanes. By inhibiting COX, O-Desmethyl Indomethacin-d4 reduces the production of these inflammatory mediators .
- This inhibition leads to reduced inflammation, pain, and fever, making O-Desmethyl Indomethacin-d4 effective in various conditions, including rheumatoid arthritis, osteoarthritis, and acute gouty arthritis .
- Downstream effects include decreased vasodilation, reduced pain signaling, and diminished inflammatory responses .
- Its main metabolites are formed through these reactions, contributing to its overall pharmacokinetic profile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNWQPYFBIALN-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675811 | |
Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Indomethacin-d4 | |
CAS RN |
1189916-55-9 | |
Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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